molecular formula C17H20BrNO3S B2599969 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide CAS No. 2034480-73-2

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide

Cat. No.: B2599969
CAS No.: 2034480-73-2
M. Wt: 398.32
InChI Key: YFNUWZFKAQZCAF-UHFFFAOYSA-N
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Description

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide (CAS 2034480-73-2) is a synthetic benzamide derivative with a molecular formula of C17H20BrNO3S and a molecular weight of 398.31 g/mol . This compound is a key intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, featuring a thiophene moiety and a brominated methoxybenzamide group, is of significant interest in the study of epigenetic targets and oncology. Scientific literature indicates that structurally related benzamide compounds are investigated as inhibitors of histone deacetylases (HDACs), which are enzymes playing a critical role in gene expression and are prominent targets in cancer research . Furthermore, analogous compounds have been explored for their potential to restore the function of mutant p53, a crucial tumor suppressor protein, in various cancer cell models . This mechanism involves stabilizing the DNA-binding domain of mutant p53, thereby reactivating its antitumor activity and inducing apoptosis in proliferating cells . As a research chemical, it serves as a valuable probe for studying these pathways and validating new therapeutic strategies. The product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant material safety data sheet prior to handling.

Properties

IUPAC Name

2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-22-13-4-5-15(18)14(11-13)17(21)19-8-6-12(7-9-20)16-3-2-10-23-16/h2-5,10-12,20H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNUWZFKAQZCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable benzamide precursor. . The hydroxy group is then introduced via a hydroxylation reaction, and the final product is obtained after methoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: The major product would be a ketone or aldehyde derivative.

    Reduction: The major product would be the de-brominated benzamide.

    Substitution: The major products would be azide or thiol-substituted benzamides.

Scientific Research Applications

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features with 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide, enabling a comparative analysis of their synthesis, properties, and bioactivity:

N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide

  • Structure : Features a dibrominated benzamide core and a benzo[d]thiazole-thioether substituent.
  • Synthesis : Prepared via reaction of 3,5-dibromo-2-methoxybenzoyl chloride with a benzo[d]thiazole-containing amine in dichloromethane/pyridine .
  • Key Differences : The dibromo substitution and thiazole moiety enhance electrophilic character compared to the target compound’s single bromo and thiophene groups. This may increase antibacterial potency but reduce solubility .

2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o)

  • Structure: Contains a 4-bromophenyl group and a phenethylamino side chain.
  • Synthesis : Achieved via Ugi-4CR reaction, yielding 51% as a yellow solid (mp: 191–192°C) .

2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g)

  • Structure : Includes a tert-butylcarbamoyl group.
  • Synthesis : Synthesized via Ugi-4CR reaction (42% yield, mp: 153–155°C) .
  • Key Differences : The bulky tert-butyl group may hinder intermolecular interactions, whereas the target’s hydroxyl and thiophene groups could promote hydrogen bonding and π-π stacking .

5-Bromo-2-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide

  • Structure : A thiourea derivative with dual methoxy groups.
  • Properties : Predicted pKa = 8.37, suggesting moderate solubility at physiological pH .
  • Key Differences : The thiourea linker introduces hydrogen-bonding capacity absent in the target compound, which may influence receptor affinity .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Substituents Molecular Formula Yield Melting Point (°C) Key Features
Target Compound Thiophen-2-yl, hydroxy-pentyl C₁₇H₁₈BrNO₃S N/A N/A Flexible chain, H-bond donor (OH)
N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide Dibromo, thiazole-thioether C₂₁H₁₃Br₂ClN₂O₂S₂ High N/A Enhanced electrophilicity, antibacterial
2-Bromo-N-(1-(4-bromophenyl)-2-oxo-ethyl)-5-methoxybenzamide (5o) 4-Bromophenyl, phenethylamino C₁₇H₁₈BrN₂O₃ 51% 191–192 Rigid aromatic side chain
2-Bromo-N-(tert-butylcarbamoylethyl)-5-methoxybenzamide (1g) tert-Butylcarbamoyl C₁₄H₁₉BrN₂O₃ 42% 153–155 Steric hindrance
5-Bromo-2-methoxy-N-(3-methoxyphenylthiourea)benzamide Thiourea, dual methoxy C₁₆H₁₅BrN₂O₃S N/A N/A High H-bond capacity

Biological Activity

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a bromine atom , a hydroxy group , a thiophene ring , and a methoxybenzamide structure . The general synthesis involves several steps, including:

  • Bromination of the benzamide.
  • Introduction of the thiophene ring via coupling reactions.
  • Hydroxylation through selective oxidation methods.

These steps can be optimized for yield and purity using advanced techniques like continuous flow reactors and high-throughput screening .

The biological activity of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The thiophene ring and hydroxyl group may play crucial roles in binding interactions, while the bromine atom could modulate reactivity and selectivity .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting that 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide may also possess such properties .

Case Studies

  • Inhibition of DHHC-Mediated Palmitoylation : A study highlighted that compounds with similar functionalities inhibited DHHC-mediated palmitoylation in vitro, which is crucial for various cellular processes. This suggests that our compound may also affect lipid modifications in proteins, potentially influencing cell signaling pathways .
  • Antioxidative Activity : Related compounds have shown antioxidative properties, which can prevent oxidative stress in cells. This activity is essential for protecting against cell damage and may contribute to anticancer mechanisms .

Research Findings Summary Table

Activity Type IC50 Value Reference
Antiproliferative (MCF-7)1.2 µM
AntimicrobialVariable
DHHC InhibitionNot specified
AntioxidativeSignificant

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